molecular formula C48H95NO3 B3026370 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide CAS No. 871540-97-5

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide

Cat. No.: B3026370
CAS No.: 871540-97-5
M. Wt: 734.3 g/mol
InChI Key: YTMSJWGKIOCDQT-NJLCVJHMSA-N
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Description

N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide is a synthetic molecule created in the laboratory with a variety of potential applications in scientific research. It is a derivative of fatty acid and is composed of three fatty acid chains linked together. The molecule is of interest to researchers due to its ability to act as a prodrug, a molecule that is metabolized in the body to produce a drug. This molecule has been studied for its potential use in drug delivery, as a therapeutic agent, and as a contrast agent in imaging techniques.

Scientific Research Applications

  • Secondary Metabolites from Plants :

    • Compounds similar to N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide, like triumfettamide, have been isolated from plants like Triumfetta cordifolia. These include ceramides and other secondary metabolites, which have potential applications in natural product chemistry and pharmacology (Sandjo et al., 2008).
  • Biological Activity :

    • Research has shown that ferrocene-based hydroxamic acids, structurally related to the compound , display significant biological activities, such as histone deacetylase inhibition and cell cycle arrest, which have implications in cancer research (Spencer et al., 2012).
  • Chemical Interactions with DNA :

    • The reaction of similar compounds with DNA, particularly their effects on DNA adduction and cross-linking, has been a subject of study, which is crucial in understanding the mechanism of action of potential anticancer drugs (Chen et al., 1996).
  • Structural and Physical Studies :

    • Compounds with similar structures have been synthesized and studied for their physical and chemical properties, as well as their potential applications in various fields such as material science and pharmacology (Inabe et al., 1994).
  • Ceramides and Glycosphingolipids :

    • New ceramides and glycosphingolipids structurally related to this compound have been isolated from natural sources like marine sponges, suggesting potential applications in biochemistry and pharmacology (Zhang et al., 2005).

Future Directions

The study of ceramides and related compounds is an active area of research, with potential applications in understanding and treating various diseases, including cancer and neurodegenerative disorders .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]triacontanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H95NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-48(52)49-46(45-50)47(51)43-41-39-37-35-33-31-16-14-12-10-8-6-4-2/h41,43,46-47,50-51H,3-40,42,44-45H2,1-2H3,(H,49,52)/b43-41+/t46-,47+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMSJWGKIOCDQT-NJLCVJHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H95NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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